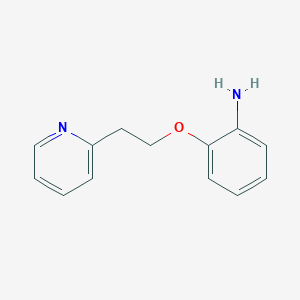
2-(2-Pyridin-2-ylethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridin-2-ylethoxy)aniline is an organic compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol. This compound is known for its potential biological activities and is used in the synthesis of novel heterocyclic compounds.
準備方法
The synthesis of 2-(2-Pyridin-2-ylethoxy)aniline involves several methods. One common approach is the reaction of 2-bromoethylpyridine with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-(2-Pyridin-2-ylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur, where the aniline group can be replaced by other nucleophiles under appropriate conditions
科学的研究の応用
2-(2-Pyridin-2-ylethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its potential anti-inflammatory and anti-fibrotic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as fibrosis and inflammation.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Pyridin-2-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The compound’s structure allows it to bind to these targets effectively, leading to its biological effects.
類似化合物との比較
2-(2-Pyridin-2-ylethoxy)aniline can be compared with other similar compounds such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities, including anti-fibrotic and anti-inflammatory properties.
Pyridine derivatives: Compounds like Sulfapyridine and thienopyridine are known for their antibacterial properties.
生物活性
2-(2-Pyridin-2-ylethoxy)aniline, a compound characterized by the presence of a pyridine ring and an ethoxy group attached to an aniline moiety, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O. Its structural uniqueness arises from the arrangement of functional groups that may influence its chemical reactivity and biological interactions. The compound's ethoxy substitution enhances its solubility, potentially altering its interaction profiles with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various biochemical pathways, leading to altered cellular functions.
- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, modulating their activity and influencing physiological responses.
- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancer cells, by inducing apoptosis or cell cycle arrest.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, a series of substituted pyrimidines were evaluated for their ability to induce apoptosis in cancer cell lines. One notable compound demonstrated an EC50 value of 18 nM in T47D breast cancer cells, indicating significant potency in inducing caspase activation .
Anti-Fibrotic Effects
In a study assessing anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6), several derivatives were found to exhibit superior effects compared to standard treatments like Pirfenidone. This suggests that this compound and its derivatives may hold therapeutic promise in treating liver fibrosis.
Case Studies and Research Findings
- Apoptosis Induction :
- C-H Amination :
-
Oxidative Transformations :
- The compound can undergo oxidative transformations leading to the formation of quinazolinone derivatives when reacted with formamide or nitroindole, further expanding its synthetic utility.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(Pyridin-2-ylmethoxy)aniline | 105326-56-5 | 0.98 |
| 4-(Pyridin-2-ylmethoxy)aniline | 102137-46-2 | 0.91 |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 524955-09-7 | 0.84 |
| 4-(Quinolin-2-ylmethoxy)aniline | 105326-95-2 | 0.91 |
This table illustrates the structural similarities between various compounds and highlights how slight modifications can affect biological activity.
特性
IUPAC Name |
2-(2-pyridin-2-ylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEYDZDGZDCVQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













